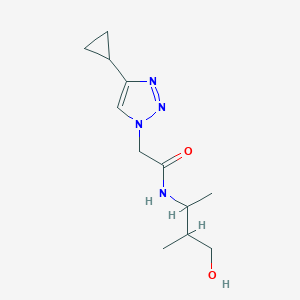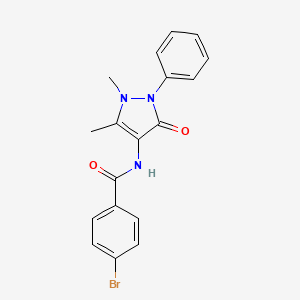![molecular formula C16H20N2O3 B6637009 N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide](/img/structure/B6637009.png)
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide (CP-94,253) is a synthetic compound that belongs to the benzamide class of drugs. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide acts as a competitive antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. By blocking the binding of dopamine to this receptor, N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide can modulate the activity of the mesolimbic pathway and affect reward and motivation.
Biochemical and Physiological Effects:
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide has been shown to have a number of biochemical and physiological effects, particularly in the brain. It can modulate the release of dopamine in the mesolimbic pathway, which is involved in the regulation of reward and motivation. N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide has also been shown to affect other neurotransmitter systems, including the glutamatergic and GABAergic systems. In addition, N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide has been shown to have effects on behavior, such as reducing drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide is its high selectivity for the dopamine D3 receptor, which allows for specific modulation of this receptor without affecting other dopamine receptors. This makes N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide a useful tool for studying the role of the dopamine D3 receptor in various physiological and pathological conditions. However, one limitation of N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could improve the specificity and efficacy of studies using N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide. Another area of interest is the investigation of the role of the dopamine D3 receptor in other neurological and psychiatric disorders, such as depression and anxiety. Finally, the development of new animal models that better mimic human neurological and psychiatric disorders could help to improve the translation of findings from animal studies to clinical applications.
Méthodes De Synthèse
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the coupling of 3-(hydroxymethyl)pyrrolidine-1-carboxylic acid with N-cyclopropyl-4-aminobenzamide using standard peptide coupling reagents. The resulting product is then purified by chromatography to obtain pure N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide.
Applications De Recherche Scientifique
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide has been used to study the role of the dopamine D3 receptor in various physiological and pathological conditions, including drug addiction, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-10-11-7-8-18(9-11)16(21)13-3-1-12(2-4-13)15(20)17-14-5-6-14/h1-4,11,14,19H,5-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCMAFZVHICEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)C(=O)N3CCC(C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-[3-(hydroxymethyl)pyrrolidine-1-carbonyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[(2R)-4-hydroxybutan-2-yl]pyridine-3-carboxamide](/img/structure/B6636941.png)
![2-[(4-Methoxybenzoyl)oxy]benzoic acid](/img/structure/B6636948.png)
![1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6636954.png)
![5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B6636962.png)
![5-(4-fluorophenyl)-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6636968.png)

![[5-(2,3-dihydro-1-benzofuran-5-yl)pyridin-3-yl]-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636993.png)
![(2-cyclopropyl-6-methoxyquinolin-4-yl)-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6636994.png)
![4-[(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonyl]-1-naphthalen-1-ylpyrrolidin-2-one](/img/structure/B6637003.png)
![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637005.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)ethanone](/img/structure/B6637013.png)
![[4-[(3,5-Dimethylpyrazol-1-yl)methyl]phenyl]-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6637021.png)